molecular formula C10H24Cl2N2 B1424709 n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride CAS No. 1219964-16-5

n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride

Cat. No. B1424709
CAS RN: 1219964-16-5
M. Wt: 243.21 g/mol
InChI Key: BNVJOOJWRKISQH-UHFFFAOYSA-N
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Description

N-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride (NMPB) is a synthetic organic compound known as a pyrrolidinium cation. It is a colorless, crystalline solid with a low melting point and is soluble in water, ethanol, and other polar organic solvents. NMPB is used in a variety of scientific experiments, including those related to drug discovery, pharmacology, and biochemistry.

Scientific Research Applications

Thermodynamic and Physical Properties

n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride's properties have been evaluated in studies focusing on its thermodynamic and thermophysical aspects. Such research is crucial for understanding the compound's behavior in various environments and can contribute to applications in material science and chemical engineering. For instance, a study provided detailed information on the thermodynamic properties of related compounds in solid and liquid phases, vapor pressure, enthalpy of vaporization, and density (Das et al., 1993).

Analytical Techniques

The development of analytical methods for the detection and differentiation of n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride and its derivatives has been a significant area of research. This includes advancements in gas chromatography-mass spectrometry (GC-MS) for identification and quantification, which are vital for forensic analysis and quality control in pharmaceutical applications. For example, Clark, Deruiter, and Noggle (1996) developed methods for differentiating this compound from its isomers using mass spectrometry (Clark, Deruiter, & Noggle, 1996).

Biological and Pharmacological Studies

While avoiding the discussion of drug use, dosage, and side effects, it is notable that various analogs of n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride have been studied for their potential therapeutic applications. This includes research into their interaction with biological systems, which can inform the development of new pharmaceuticals or therapeutic techniques. Nichols et al. (1986) explored the psychoactive effects of related compounds, suggesting potential applications in psychotherapy (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).

properties

IUPAC Name

N-methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-4-7-12(2)9-10-5-6-11-8-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVJOOJWRKISQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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